Stereochemical Differentiation: trans vs. cis Configuration of 2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
The target compound (CAS 733742-71-7) exists as the trans-racemate rel-(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid, whereas the commercially available cis-isomer (CAS 733742-60-4) is designated as (1R,2S)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid . The trans-configuration is defined by the spatial arrangement where the 3-methylbenzoyl and carboxylic acid groups occupy opposite faces of the cyclohexane ring plane. In analogous 1,2-disubstituted cyclohexanecarboxylic acid systems, the trans-isomer exhibits dynamic conformational interconversion between chair and twisted boat geometries, while the cis-isomer maintains a fixed classical chair conformation [1].
| Evidence Dimension | Stereochemical configuration (IUPAC descriptor) |
|---|---|
| Target Compound Data | trans (rel-(1R,2R)) |
| Comparator Or Baseline | cis-isomer: CAS 733742-60-4 (1R,2S configuration) |
| Quantified Difference | Opposite relative stereochemistry at C1-C2 positions |
| Conditions | IUPAC nomenclature determination; comparative conformational dynamics from analogous trans-1,2-cyclohexanecarboxylic acid systems via MD simulation and VT-NMR |
Why This Matters
The stereochemical distinction determines chromatographic retention behavior (chiral stationary phases), diastereomeric derivatization outcomes, and stereoselective reactivity profiles, making trans and cis isomers non-interchangeable in asymmetric synthesis protocols.
- [1] KIST Publication. (n.d.). Conformational analysis of cyclohexanecarboxylic acid derivatives: trans-1,2-CHCAA shows dynamic chair/twisted boat interconversion; cis-1,2-CHCAA maintains classical chair preference. View Source
